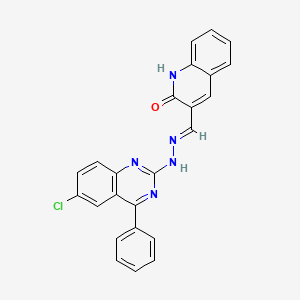
(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)quinolin-2(1H)-one” is a chemical compound with the molecular formula C24H16ClN5O and a molecular weight of 425.8812. This product is intended for research use only and is not for human or veterinary use12.
I’m sorry I couldn’t provide a more detailed analysis. If you have any other questions or need assistance with a different topic, feel free to ask!
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : This compound is used as a building block in synthesizing various chemical derivatives with potential biological activities. For instance, it has been utilized in the synthesis of Indoloquinolones and Triazoloindoloquinolines, some of which have been screened for biological activity (Mulwad & Lohar, 2003).
Antimicrobial Activity : Several studies have focused on synthesizing novel derivatives incorporating this compound and evaluating their antimicrobial activities. A notable study synthesized 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring and found that some derivatives exhibited significant antimicrobial activities (Yurttaş et al., 2020).
Chemical Transformations for Antimalarial Drugs : The compound has been used in chemical transformations aimed at discovering new antimalarial drugs. One study explored its properties as a starting compound in the synthesis of novel antimalarial agents (Asías et al., 2003).
Cancer Research : Research has also been conducted on quinolinyl acrylate derivatives, related to this compound, for their potential as antitumor agents. A study synthesized new derivatives and evaluated them against human prostate cancer cells, showing promising results (Rodrigues et al., 2012).
Antioxidant Applications : The compound has been investigated for its potential as an antioxidant in industrial applications. A study synthesized and characterized derivatives for use as antioxidants in lubricating grease, demonstrating their effectiveness (Hussein et al., 2016).
Anti-Inflammatory Activity : Another area of research is the synthesis and evaluation of quinazolinone analogs, related to this compound, for anti-inflammatory activities. A study synthesized various derivatives and screened them for anti-inflammatory and analgesic activities, showing potential therapeutic uses (Rajput & Singhal, 2013).
Propiedades
IUPAC Name |
3-[(E)-[(6-chloro-4-phenylquinazolin-2-yl)hydrazinylidene]methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5O/c25-18-10-11-21-19(13-18)22(15-6-2-1-3-7-15)29-24(28-21)30-26-14-17-12-16-8-4-5-9-20(16)27-23(17)31/h1-14H,(H,27,31)(H,28,29,30)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXODHCGWTZBGSM-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((2-(6-chloro-4-phenylquinazolin-2-yl)hydrazono)methyl)quinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)
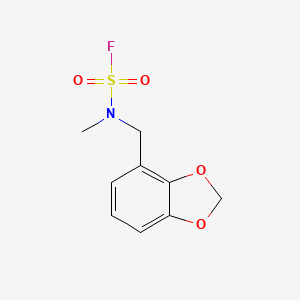
![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)
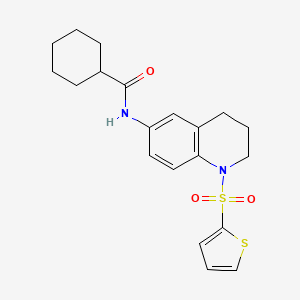
![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)
![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
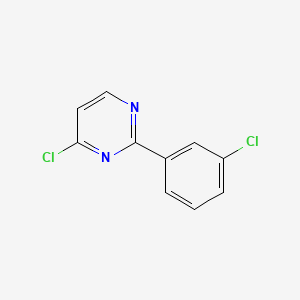
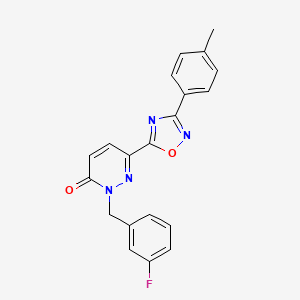
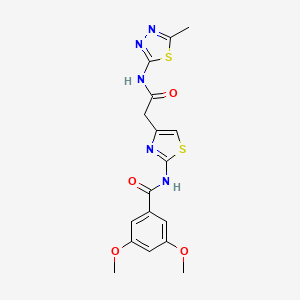
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)
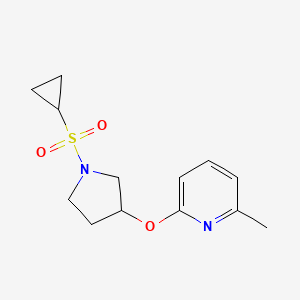
![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)